Home > Products > Screening Compounds P61162 > AMPD2 inhibitor 1
AMPD2 inhibitor 1 -

AMPD2 inhibitor 1

Catalog Number: EVT-10961682
CAS Number:
Molecular Formula: C25H22N2O2
Molecular Weight: 382.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Adenosine monophosphate deaminase 2 inhibitor 1 is a compound that targets the adenosine monophosphate deaminase 2 enzyme, which plays a crucial role in purine metabolism. This enzyme catalyzes the conversion of adenosine monophosphate to inosine monophosphate, thereby influencing nucleotide synthesis and energy metabolism in cells. The inhibition of this enzyme has significant implications in various metabolic disorders, particularly those related to glucose and lipid metabolism.

Source

The initial discovery and characterization of adenosine monophosphate deaminase 2 inhibitor 1 have been documented in various scientific studies and patents. Notably, patents describe its use in treating conditions such as fatty liver disease and metabolic syndrome . The compound has been synthesized and tested for its efficacy in regulating metabolic pathways, highlighting its potential therapeutic applications.

Classification

Adenosine monophosphate deaminase 2 inhibitor 1 is classified as a small molecule inhibitor. It falls under the category of enzyme inhibitors specifically targeting the adenosine monophosphate deaminase family, which includes other isoforms such as adenosine monophosphate deaminase 1 and adenosine monophosphate deaminase 3. Its mechanism of action is primarily through competitive inhibition or allosteric modulation of the enzyme's activity.

Synthesis Analysis

Methods

The synthesis of adenosine monophosphate deaminase 2 inhibitor 1 involves multi-step organic reactions. Various synthetic routes have been explored, focusing on optimizing yield and purity.

Technical Details:

  • Starting Materials: The synthesis typically begins with readily available precursors, including substituted aromatic compounds and amines.
  • Reagents: Common reagents may include coupling agents, solvents such as dimethyl sulfoxide or acetonitrile, and catalysts like palladium or nickel complexes.
  • Key Steps: The synthesis often involves steps such as nucleophilic substitution, cyclization, and functional group modifications to achieve the desired molecular structure.

The detailed synthetic pathway can vary based on the specific derivative of the inhibitor being produced, but generally adheres to established organic synthesis protocols.

Molecular Structure Analysis

Structure

Adenosine monophosphate deaminase 2 inhibitor 1 features a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to the target enzyme.

Data:

  • Molecular Formula: C₁₃H₁₅N₃O
  • Molecular Weight: Approximately 229.28 g/mol
  • Structural Features: The compound typically contains a tetrahydroquinoxaline core, which is essential for its inhibitory activity.

The precise three-dimensional arrangement of atoms can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions

Adenosine monophosphate deaminase 2 inhibitor 1 undergoes specific chemical reactions that facilitate its interaction with biological targets.

Technical Details:

  • Inhibition Reaction: The primary reaction involves the binding of the inhibitor to the active site of adenosine monophosphate deaminase 2, preventing substrate access.
  • Metabolic Pathway Interference: By inhibiting adenosine monophosphate deaminase 2, the compound alters the downstream metabolic pathways associated with purine nucleotide synthesis.

These interactions can be studied using kinetic assays to determine inhibition constants and reaction rates.

Mechanism of Action

Process

The mechanism of action for adenosine monophosphate deaminase 2 inhibitor 1 involves competitive inhibition of the enzyme's active site.

Data:

  • Enzyme Interaction: The inhibitor binds to the active site of adenosine monophosphate deaminase 2, blocking the conversion of adenosine monophosphate to inosine monophosphate.
  • Metabolic Effects: This blockade leads to an accumulation of adenosine monophosphate and a decrease in inosine monophosphate levels, subsequently affecting nucleotide biosynthesis and cellular energy metabolism.

Research indicates that this mechanism can have downstream effects on pathways involved in glucose and lipid metabolism, potentially offering therapeutic benefits in metabolic disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.

Relevant data from stability studies can inform storage conditions and shelf-life considerations.

Applications

Scientific Uses

Adenosine monophosphate deaminase 2 inhibitor 1 has several promising applications in scientific research:

  • Metabolic Studies: Used to investigate the role of adenosine monophosphate deaminase 2 in metabolic pathways related to glucose and lipid metabolism.
  • Disease Models: Employed in animal models to study conditions such as fatty liver disease and obesity, providing insights into potential therapeutic strategies.
  • Drug Development: Serves as a lead compound for developing new therapies targeting metabolic disorders linked to purine metabolism dysregulation.

The ongoing research into this compound continues to reveal its potential impact on understanding metabolic diseases and developing new treatment modalities.

Introduction to AMPD2 as a Therapeutic Target

Biochemical Role of Adenosine Monophosphate Deaminase 2 in Purine Metabolism

Adenosine monophosphate deaminase 2 (AMPD2) catalyzes the irreversible hydrolytic deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP), releasing ammonia in the process. This reaction occupies a critical branch point in purine nucleotide metabolism, serving dual regulatory functions. First, it controls the flux of adenine nucleotides toward guanine nucleotide synthesis by converting AMP to IMP, the precursor for guanosine monophosphate (GMP) synthesis. Second, it modulates the cellular energy charge by depleting AMP pools, thereby influencing adenosine monophosphate-activated protein kinase (AMPK) activity and downstream metabolic pathways [2] [5]. AMPD2 exhibits distinct tissue expression relative to other adenosine monophosphate deaminase isoforms; it is predominantly localized in the liver, brain, and kidneys, whereas adenosine monophosphate deaminase 1 (AMPD1) is muscle-specific, and adenosine monophosphate deaminase 3 (AMPD3) is erythrocyte-enriched [5] [6]. This compartmentalization underscores its non-redundant physiological roles, particularly in hepatic and neuronal guanosine triphosphate (GTP) homeostasis. Mechanistically, adenosine monophosphate deaminase 2 deficiency disrupts guanine nucleotide pools by impairing feedback regulation of de novo purine synthesis, leading to GTP depletion that compromises essential cellular processes such as protein translation initiation [5].

Table 1: Adenosine Monophosphate Deaminase Isoforms and Functional Distribution

IsoformGenePrimary TissuesFunctional Role
Adenosine Monophosphate Deaminase 1AMPD1Skeletal muscleExercise stress response; AMP clearance
Adenosine Monophosphate Deaminase 2AMPD2Liver, brain, kidneysGTP synthesis; Glucose/lipid regulation
Adenosine Monophosphate Deaminase 3AMPD3Erythrocytes, heart, lungsAdenylate pool maintenance

Physiological Significance of Adenosine Monophosphate Deaminase 2 in Cellular Energy Homeostasis

Beyond purine metabolism, adenosine monophosphate deaminase 2 serves as a metabolic sensor that integrates nucleotide balance with energy regulation. In hepatocytes, adenosine monophosphate deaminase 2 activity governs the availability of AMP for both adenosine monophosphate-activated protein kinase activation and adenosine production. Elevated adenosine monophosphate deaminase 2 activity depletes AMP, reducing substrate availability for cytosolic 5'-nucleotidase (c5NT) and thereby limiting adenosine generation—a potent vasodilator with cytoprotective properties [4]. Conversely, inhibition of adenosine monophosphate deaminase 2 elevates AMP levels, promoting adenosine monophosphate-activated protein kinase phosphorylation. Activated adenosine monophosphate-activated protein kinase stimulates fatty acid oxidation, suppresses gluconeogenic enzymes (e.g., phosphoenolpyruvate carboxykinase and glucose-6-phosphatase), and enhances insulin sensitivity [6]. This regulatory axis is particularly critical under metabolic stress. For example, high fructose intake induces hepatic ATP depletion, accelerating adenosine monophosphate deaminase 2-mediated AMP deamination to IMP and uric acid. This process exacerbates insulin resistance and lipogenesis, positioning adenosine monophosphate deaminase 2 at the nexus of nutrient overload and metabolic dysfunction [6] [7].

Rationale for Targeted Inhibition: Pathological Implications of Adenosine Monophosphate Deaminase 2 Dysregulation

Dysregulation of adenosine monophosphate deaminase 2 is implicated in multiple pathological states, validating its therapeutic targeting. In metabolic diseases, adenosine monophosphate deaminase 2 hyperactivity contributes to fructose-induced hepatic steatosis and glucose intolerance. Studies in Ampd2−/− mice demonstrate protection against high-fructose-diet-induced impairments: knockout mice exhibit 30–40% lower glucose excursions during tolerance tests and reduced hepatic expression of phosphoenolpyruvate carboxykinase and glucose-6-phosphatase compared to wild-type controls [6]. Paradoxically, global adenosine monophosphate deaminase 2 deficiency also predisposes to lipid abnormalities, including elevated serum triglycerides and cholesterol, and accelerates fatty liver development under fasting or high-fat diets due to altered transcriptional networks regulating lipid uptake and storage [2].

In neurology, homozygous loss-of-function mutations in AMPD2 cause pontocerebellar hypoplasia type 9 (PCH9), a fatal neurodegenerative disorder characterized by cerebellar hypoplasia, microcephaly, and spinal motor neuron degeneration. The disease stems from GTP depletion, which impairs eukaryotic initiation factor 2 (eIF2) function and protein translation initiation—defects partially rescued by purine precursor supplementation in cellular models [5]. Furthermore, adenosine monophosphate deaminase 2 inhibition may benefit cardiovascular pathologies by shifting AMP metabolism toward adenosine production, enhancing vasodilation and mitigating ischemic injury [4].

Table 2: Metabolic Consequences of Adenosine Monophosphate Deaminase 2 Deficiency in Murine Models

ConditionObserved Phenotype in Ampd2−/− MiceProposed Mechanism
High-Fructose DietImproved glucose tolerance; Reduced gluconeogenic enzymesAMPK-independent gluconeogenesis suppression
High-Fat DietReduced body weight; Increased liver triglyceridesAltered hepatic lipid metabolism genes
FastingAccelerated hepatic steatosisEnhanced lipid accumulation pathways
Normal ChowLower blood glucose; Elevated serum triglycerides/cholesterolSystemic metabolic reprogramming

Historical Development of Adenosine Monophosphate Deaminase 2 Inhibitors as Research Tools

The evolution of adenosine monophosphate deaminase 2 inhibitors reflects a progression from non-selective compounds to isoform-specific tools. Early inhibitors like 5'-amino-5'-deoxyadenosine targeted conserved catalytic sites across adenosine monophosphate deaminase isoforms, limiting mechanistic studies [4]. The identification of "Adenosine Monophosphate Deaminase 2 inhibitor 1" (CAS 2139356-35-5) represented a significant advance, offering moderate selectivity for adenosine monophosphate deaminase 2 inhibition. This compound, with a molecular weight of 382.45 and empirical formula C25H22N2O2, has been utilized to probe adenosine monophosphate deaminase 2's roles in sugar craving, addiction pathways, and uric acid metabolism [1] [7]. However, its pharmacological limitations spurred the development of next-generation inhibitors.

Recent innovations leverage structural insights to design allosteric modulators. For example, 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide derivatives induce conformational changes in adenosine monophosphate deaminase 2 that occlude the AMP-binding pocket. X-ray crystallography confirms that these compounds stabilize an inactive enzyme state, offering high selectivity over adenosine monophosphate deaminase 1 and adenosine monophosphate deaminase 3. Such tool compounds enable ex vivo target engagement studies in mouse liver, validating adenosine monophosphate deaminase 2 inhibition as a strategy to modulate gluconeogenesis and triglyceride accumulation [8]. Patent literature further discloses adenosine monophosphate deaminase 2 inhibitors combined with uric acid-lowering agents (e.g., xanthine oxidase inhibitors) to address fructose-induced metabolic syndrome, highlighting their therapeutic potential beyond basic research [7].

Properties

Product Name

AMPD2 inhibitor 1

IUPAC Name

6-[4-[[[(1R)-1-naphthalen-1-ylethyl]amino]methyl]phenyl]pyridine-3-carboxylic acid

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C25H22N2O2/c1-17(22-8-4-6-19-5-2-3-7-23(19)22)26-15-18-9-11-20(12-10-18)24-14-13-21(16-27-24)25(28)29/h2-14,16-17,26H,15H2,1H3,(H,28,29)/t17-/m1/s1

InChI Key

YZNXMOIDDMETFM-QGZVFWFLSA-N

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=C(C=C3)C4=NC=C(C=C4)C(=O)O

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC=C(C=C3)C4=NC=C(C=C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.